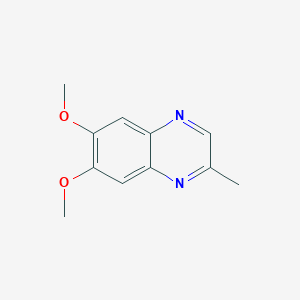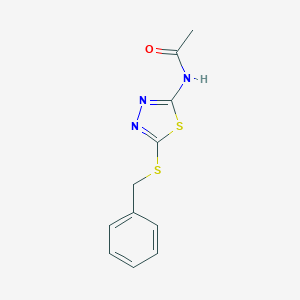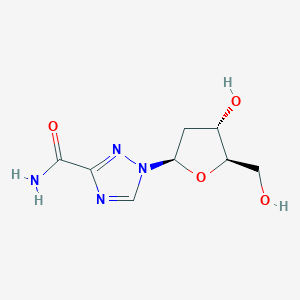
Acide 4-bromobutyrique
Vue d'ensemble
Description
4-Bromobutyric acid is an organic compound with the molecular formula C4H7BrO2. It is a derivative of butyric acid, where a bromine atom replaces one hydrogen atom on the fourth carbon. This compound is known for its role as an intermediate in organic synthesis and its applications in various scientific fields.
Applications De Recherche Scientifique
4-Bromobutyric acid is utilized in various scientific research applications:
Mécanisme D'action
Target of Action
4-Bromobutyric acid, also known as 4-Bromobutanoic acid, is a chemical compound with the formula C4H7BrO2 It is known to be used as a bifunctional cross-linker and as a pharmaceutical intermediate .
Mode of Action
It is known to be used in the synthesis of 4-Bromobutyryl chloride . The compound may interact with its targets through its bromine atom, which is a good leaving group, facilitating various chemical reactions.
Pharmacokinetics
Its solubility in water and dilute alkali suggests that it may be readily absorbed and distributed in the body
Result of Action
It is known to cause burns of eyes, skin, and mucous membranes . Its hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides .
Analyse Biochimique
Biochemical Properties
It is known that it can be produced by a reaction of γ-butyrolactone with hydrogen bromide
Cellular Effects
The effects of 4-Bromobutyric acid on various types of cells and cellular processes are not well-studied. It is known that repeated or prolonged exposure to acids may result in the erosion of teeth, swelling and or ulceration of mouth lining. Irritation of airways to lung, with cough, and inflammation of lung tissue often occurs . Chronic exposure may inflame the skin or conjunctiva .
Molecular Mechanism
It is known that it can be produced by a reaction of γ-butyrolactone with hydrogen bromide
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 30-31 °C (lit.) and a boiling point of 128-131 °C/11 mmHg (lit.) .
Dosage Effects in Animal Models
It is known that untreated pain and side effects of widely used analgesics have the potential to affect scientific results and increase the variability of data, thereby hampering the reproducibility of experiments .
Metabolic Pathways
It is known that it can be produced by a reaction of γ-butyrolactone with hydrogen bromide .
Transport and Distribution
It is known that it is soluble in water and dilute alkali .
Subcellular Localization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromobutyric acid can be synthesized through the reaction of gamma-butyrolactone with hydrogen bromide. The hydrogen bromide can be used either as a gas or in an aqueous solution. The reaction typically occurs at temperatures ranging from 10 to 100°C. The amount of hydrogen bromide used is usually about 1 to 10 moles per mole of gamma-butyrolactone .
Industrial Production Methods: In industrial settings, the synthesis of 4-Bromobutyric acid often involves the use of concentrated sulfuric acid and hydrogen bromide in water. The reaction mixture is refluxed for about 12 hours under an inert atmosphere, followed by extraction with diethyl ether and purification through silica gel chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.
Reduction Reactions: The compound can be reduced to butyric acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds, although this is less common.
Common Reagents and Conditions:
Substitution: Typically involves nucleophiles like hydroxide ions in aqueous solutions.
Reduction: Uses reducing agents such as lithium aluminum hydride in anhydrous conditions.
Oxidation: Can involve oxidizing agents like potassium permanganate under controlled conditions.
Major Products Formed:
Substitution: Butyric acid derivatives.
Reduction: Butyric acid.
Oxidation: Higher oxidation state compounds, though specific products depend on the reaction conditions.
Comparaison Avec Des Composés Similaires
4-Chlorobutyric acid: Similar in structure but with a chlorine atom instead of bromine.
4-Iodobutyric acid: Contains an iodine atom in place of bromine.
Butyric acid: The parent compound without any halogen substitution.
Uniqueness: 4-Bromobutyric acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it more reactive in substitution reactions and provides specific biological activity that is not observed with other halogenated butyric acids .
Propriétés
IUPAC Name |
4-bromobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHQDJDRGZFIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052699 | |
| Record name | 4-Bromobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-87-2 | |
| Record name | 4-Bromobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobutyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PG7LM4DBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
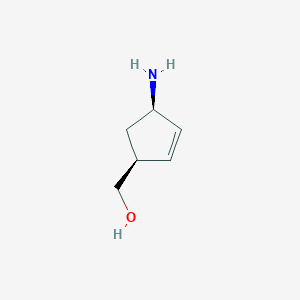

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)
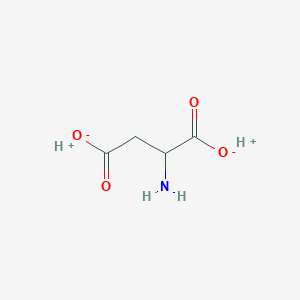
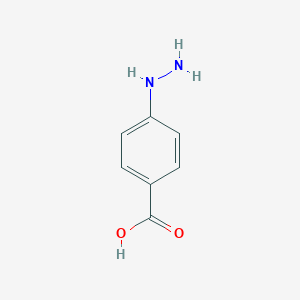

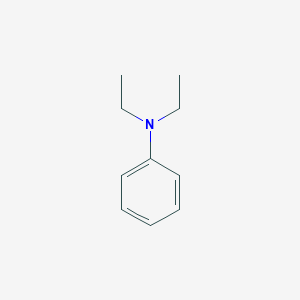
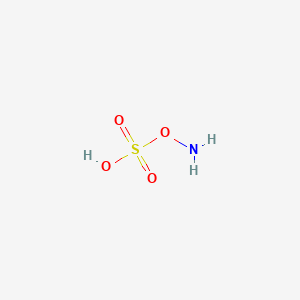
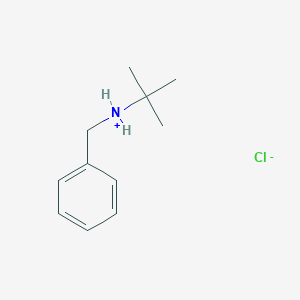
![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)
